tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate
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Overview
Description
tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group, an aminoethyl side chain, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and 2-aminoethyl compounds. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminoethyl side chain can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine compounds. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-Butyl (S)-3-(2-aminoethyl)morpholine-4-carboxylate include:
- tert-Butyl (S)-3-(2-hydroxyethyl)morpholine-4-carboxylate
- tert-Butyl (S)-3-(2-methylaminoethyl)morpholine-4-carboxylate
- tert-Butyl (S)-3-(2-ethylaminoethyl)morpholine-4-carboxylate .
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H22N2O3 |
---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(2-aminoethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-7-15-8-9(13)4-5-12/h9H,4-8,12H2,1-3H3/t9-/m0/s1 |
InChI Key |
HHDXVSNYKJSOKD-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@@H]1CCN |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1CCN |
Origin of Product |
United States |
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